1-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl]-ethanone
CAS No.:
Cat. No.: VC13643850
Molecular Formula: C20H30O2S
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O2S |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | 1-(7-heptoxy-4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone |
| Standard InChI | InChI=1S/C20H30O2S/c1-5-6-7-8-9-11-22-18-14-19-17(13-16(18)15(2)21)20(3,4)10-12-23-19/h13-14H,5-12H2,1-4H3 |
| Standard InChI Key | WPHRQJMJLXWVPK-UHFFFAOYSA-N |
| SMILES | CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2)(C)C |
| Canonical SMILES | CCCCCCCOC1=CC2=C(C=C1C(=O)C)C(CCS2)(C)C |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a benzothiopyran ring system substituted with a heptyloxy group at the 7-position and an ethanone moiety at the 6-position. The benzothiopyran core consists of a benzene ring fused to a thiopyran ring, where sulfur replaces the oxygen atom found in traditional pyrans. This substitution introduces distinct electronic and steric properties, as sulfur’s larger atomic radius and lower electronegativity compared to oxygen influence the compound’s reactivity and intermolecular interactions. The heptyloxy chain () contributes significant hydrophobicity, while the ethanone group () introduces a polar carbonyl functionality.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 334.5 g/mol | |
| Hazard Codes | H302, H315, H319, H335 | |
| Purity | 95% | |
| Related Derivative (Sulfone) | , 366.5 g/mol |
Physicochemical Properties
Related Compounds and Derivatives
The sulfone derivative 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-ethanone (PubChem CID 125506765) exemplifies a structurally related variant. Oxidation of the thiopyran sulfur to a sulfone group alters the compound’s electronic profile, increasing polarity and potentially modifying its biological and physical properties . Such derivatives are often synthesized to enhance metabolic stability or aqueous solubility in drug discovery campaigns.
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